Corpaine

Description

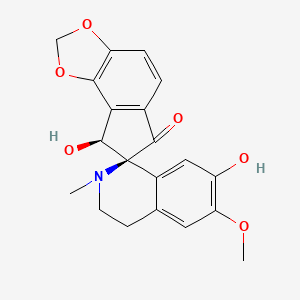

Corpaine (C₂₀H₁₉NO₆) is an isoquinoline alkaloid isolated from Corydalis paczoskii (Papaveraceae), a plant species known for its diverse bioactive compounds . Its molecular structure features a tetracyclic isoquinoline backbone with a 1-O-methyl substitution, distinguishing it from related alkaloids .

Properties

Molecular Formula |

C20H19NO6 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

(1S,8'S)-7,8'-dihydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one |

InChI |

InChI=1S/C20H19NO6/c1-21-6-5-10-7-15(25-2)13(22)8-12(10)20(21)18(23)11-3-4-14-17(27-9-26-14)16(11)19(20)24/h3-4,7-8,19,22,24H,5-6,9H2,1-2H3/t19-,20+/m0/s1 |

InChI Key |

NVOAXRBBRLDXSC-VQTJNVASSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C13C(C4=C(C3=O)C=CC5=C4OCO5)O)O)OC |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@]13[C@H](C4=C(C3=O)C=CC5=C4OCO5)O)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C13C(C4=C(C3=O)C=CC5=C4OCO5)O)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Corpaine vs. Yenhusomine

- Structural Differences: Yenhusomine (C₂₁H₂₃NO₆) is the 13-epimer of Corpaine, differing in stereochemistry at the C-13 position. It also contains an additional methyl group in its side chain .

- Source : Isolated from Corydalis ochotensis (Papaveraceae), compared to Corpaine’s origin in C. paczoskii .

- Physical Properties: Yenhusomine forms prisms with one water molecule in acetone, melts at 127–128°C (with decomposition), and exhibits a specific optical rotation of [α]₁₉ᴅ +48° (in methanol) .

Corpaine vs. (9)-Form

- Structural Differences : The (9)-form of Corpaine, isolated from Corydalis ledebouriana, features a stereochemical inversion at the C-9 position. A synthetic derivative, O⁸-acetyl-(9)-form, has been reported .

- Physical Properties : The natural (9)-form melts at 219–220°C, while the synthetic analog melts at 201–202°C, highlighting differences in stability due to stereochemistry .

Comparative Data Table

| Property | Corpaine | Yenhusomine | (9)-Form of Corpaine |

|---|---|---|---|

| Molecular Formula | C₂₀H₁₉NO₆ | C₂₁H₂₃NO₆ | C₂₀H₁₉NO₆ |

| Source | C. paczoskii | C. ochotensis | C. ledebouriana |

| Melting Point | 204°C | 127–128°C (dec.) | 219–220°C |

| Optical Rotation | None reported | [α]₁₉ᴅ +48° (MeOH) | Not reported |

| Key Structural Feature | 1-O-methyl substitution | C-13 epimer, +CH₃ group | C-9 stereochemical inversion |

Functional Implications

- Pharmacological Potential: While Corpaine’s pharmacological profile remains understudied, its structural analogs in Corydalis (e.g., tetrahydropalmatine) are known for dopamine receptor modulation, suggesting Corpaine may share similar bioactivity .

- Synthetic Accessibility : The (9)-form’s lower melting point in synthetic derivatives (201–202°C vs. 219–220°C in natural form) indicates that stereochemical modifications influence crystallinity and stability, critical for drug formulation .

Analytical Challenges

Differentiating Corpaine from its epimers requires advanced chromatographic techniques, such as HPLC with chiral columns, to resolve subtle stereochemical differences . Studies utilizing these methods have validated the purity of Corpaine isolates, as referenced in supplementary data from recent analytical protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.